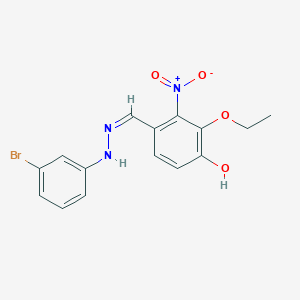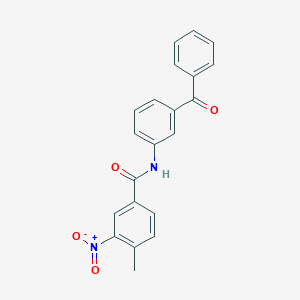![molecular formula C20H29N3O2 B6137714 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6137714.png)
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide, commonly known as JNJ-40411813, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as pyrrolidinecarboxamides and has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
JNJ-40411813 has been studied for its potential therapeutic applications in several areas, including pain management, addiction treatment, and psychiatric disorders. It has been shown to have analgesic effects in animal models of pain and has been studied for its potential use in treating opioid addiction. JNJ-40411813 has also been studied for its potential use in treating anxiety and depression.
Mécanisme D'action
The exact mechanism of action of JNJ-40411813 is not fully understood, but it is believed to act as a selective antagonist of the kappa opioid receptor. The kappa opioid receptor is involved in the regulation of pain, mood, and addiction, and JNJ-40411813 has been shown to modulate the activity of this receptor. JNJ-40411813 has also been shown to have some activity at the mu opioid receptor, which is the target of most opioid analgesics.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have several biochemical and physiological effects. In animal models, it has been shown to have analgesic effects, reduce drug-seeking behavior, and improve mood. JNJ-40411813 has also been shown to have some anti-inflammatory effects and may have potential therapeutic applications in inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of JNJ-40411813 is that it has been extensively studied and optimized for synthesis, making it readily available for research purposes. However, one limitation is that its exact mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on JNJ-40411813. One area of interest is its potential use in treating opioid addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in treating anxiety and depression, as it has been shown to have some mood-enhancing effects. Additionally, further research is needed to fully understand the mechanism of action of JNJ-40411813 and its potential therapeutic applications in inflammatory conditions.
Méthodes De Synthèse
The synthesis of JNJ-40411813 involves several steps, including the condensation of cyclohexanone with N,N-dimethylformamide dimethyl acetal, followed by the reaction of the resulting compound with phenylhydrazine. The resulting compound is then reacted with pyrrolidine-3-carboxylic acid to form JNJ-40411813. The synthesis of JNJ-40411813 has been extensively studied and optimized to yield high purity and high yields of the compound.
Propriétés
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-22(2)20(12-7-4-8-13-20)15-21-18(24)17-11-14-23(19(17)25)16-9-5-3-6-10-16/h3,5-6,9-10,17H,4,7-8,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTVVGLFRPMHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2CCN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6137634.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(2,3,5,6-tetrafluorophenoxy)acetohydrazide](/img/structure/B6137640.png)
![4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6137641.png)



![1-[2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B6137676.png)

![N-[4-(methylthio)phenyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6137686.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)acetamide](/img/structure/B6137692.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6137697.png)
methyl]phosphonate](/img/structure/B6137713.png)
![ethyl 2-[(4-methylphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6137718.png)
![N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6137726.png)